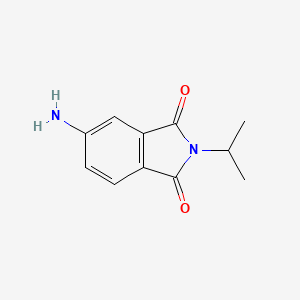
N-isopropyl-4-aminophthalimide
概要
説明
N-isopropyl-4-aminophthalimide is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorescent Probes in Biochemistry
N-isopropyl-4-aminophthalimide is utilized as a fluorescent probe due to its environment-sensitive properties. It exhibits significant fluorescence changes in response to the polarity of its surroundings, making it valuable for studying protein structures and dynamics.
Case Study: Transmembrane Peptides
A study demonstrated the incorporation of this compound into amino acids to investigate the local polarity within transmembrane peptides of the human epidermal growth factor receptor. The fluorescence readout allowed researchers to distinguish between different locations within the lipid bilayer, providing insights into membrane protein interactions and conformations. The compound's ability to be excited outside the absorption range of proteins enhances its utility in live-cell imaging .
Potential Pharmaceutical Applications
The compound has shown promise in various pharmaceutical applications, particularly as an intermediate in drug synthesis. Its structure allows it to interact with biological targets, which is critical for drug development.
Binding Affinity Studies
Research indicates that this compound can bind to specific enzymes and receptors, elucidating its mechanism of action. These interaction studies are crucial for understanding how similar compounds can elicit biological responses that may be harnessed for therapeutic purposes.
Beyond pharmaceuticals, this compound has been investigated for its environmental applications. Its solvatochromic properties allow it to serve as a dye for fluorescence microscopy, enabling selective visualization of cellular components such as lipid droplets and mitochondria . This application underscores its versatility beyond traditional chemical uses.
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
5-amino-2-propan-2-ylisoindole-1,3-dione |
InChI |
InChI=1S/C11H12N2O2/c1-6(2)13-10(14)8-4-3-7(12)5-9(8)11(13)15/h3-6H,12H2,1-2H3 |
InChIキー |
FXXIEDZMDGZPDJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=O)C2=C(C1=O)C=C(C=C2)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













